2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol
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Overview
Description
2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is an organic compound with the molecular formula C13H10BrNO. It is known for its unique structure, which includes a bromophenyl group, an imino group, and a prop-2-en-1-yloxy group.
Preparation Methods
The synthesis of 2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxy-5-(prop-2-en-1-yloxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. .
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups
Scientific Research Applications
2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: Due to its potential therapeutic properties, this compound is explored for drug development. .
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol can be compared with other similar compounds, such as:
(E)-2-[(4-Fluorophenyl)imino]methylphenol: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity
(E)-2-[(4-Iodophenyl)imino]methylphenol: The presence of an iodine atom in this compound can lead to different chemical and biological properties compared to the bromine-containing compound
(E)-2-[(4-Chlorophenyl)imino]methylphenol: The chlorine atom in this compound can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C16H14BrNO2 |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C16H14BrNO2/c1-2-9-20-15-8-3-12(16(19)10-15)11-18-14-6-4-13(17)5-7-14/h2-8,10-11,19H,1,9H2 |
InChI Key |
QZEJDEQDJFZMTI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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